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Compound of Interest

2-Methoxy-4-(4-methylpiperazin-1-
Compound Name:
ylaniline

Cat. No.: B157030

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the synthesis of key
intermediates in the production of Ponatinib, a multi-targeted tyrosine kinase inhibitor. The
synthetic routes outlined are based on established and published methodologies, offering a
guide for laboratory-scale preparation.

Introduction

Ponatinib is a potent oral drug used in the treatment of chronic myeloid leukemia (CML) and
Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL). Its chemical
name is 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-((4-methylpiperazin-1-
yl)methyl)-3-(trifluoromethyl)phenyl]benzamide. The synthesis of Ponatinib involves the
coupling of three key intermediates. This document details the preparation of these crucial
building blocks.

The overall synthetic strategy relies on a convergent approach, where three main fragments
are synthesized separately and then combined in the final steps. The key coupling reaction is
typically a Sonogashira coupling, which forms the carbon-carbon triple bond central to the
Ponatinib structure, followed by an amide bond formation.

Overall Synthetic Pathway
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The synthesis of Ponatinib can be logically divided into the preparation of three key
intermediates followed by their sequential coupling.
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Caption: Convergent synthetic strategy for Ponatinib.

Intermediate A: 3-Ethynylimidazo[1,2-b]pyridazine

This intermediate provides the core heterocyclic system of Ponatinib. Its synthesis begins with
the halogenation of imidazo[1,2-b]pyridazine, followed by a Sonogashira coupling with a
protected acetylene source and subsequent deprotection.

Experimental Protocol: Synthesis of Intermediate A

Step 1: Synthesis of 3-lodoimidazo[1,2-b]pyridazine

» To a solution of imidazo[1,2-b]pyridazine (1.0 equiv.) in acetonitrile, add N-iodosuccinimide
(NIS) (1.2 equiv.).[1]

e Heat the reaction mixture to 80°C and stir overnight under an argon atmosphere.[1]

o After completion, cool the mixture to room temperature and concentrate under reduced
pressure.
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o Purify the residue by column chromatography on silica gel to yield 3-iodoimidazo[1,2-

b]pyridazine.

Step 2: Synthesis of 3-((Trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine

To a solution of 3-iodoimidazo[1,2-b]pyridazine (1.0 equiv.) in a suitable solvent like
tetrahydrofuran (THF), add ethynyltrimethylsilane (2.0 equiv.), copper(l) iodide (0.1 equiv.),
and a palladium catalyst such as bis(triphenylphosphine)palladium(ll) dichloride (0.05
equiv.).[2]

Add a base, such as triethylamine (3.0 equiv.), and stir the mixture at room temperature
under an argon atmosphere for 12-24 hours.

Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture and
concentrate the filtrate.

Purify the crude product by column chromatography.

Step 3: Synthesis of 3-Ethynylimidazo[1,2-b]pyridazine (Intermediate A)

Dissolve the 3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine (1.0 equiv.) in methanol.[2]

Add a base, such as potassium carbonate (1.5 equiv.), and stir the mixture at room
temperature for 2-4 hours.[2]

Once the deprotection is complete, neutralize the mixture and extract the product with an
organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to
give the final product, 3-ethynylimidazo[1,2-b]pyridazine.

Data Summary: Synthesis of Intermediate A
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(Yields are approximate and can vary based on reaction scale and purification methods).

Intermediate B: 3-lodo-4-methylbenzoyl chloride

This intermediate serves as the central phenyl ring, which is functionalized for subsequent
coupling reactions. It is typically prepared from 3-iodo-4-methylbenzoic acid.

Experimental Protocol: Synthesis of Intermediate B

e Suspend 3-iodo-4-methylbenzoic acid (1.0 equiv.) in an inert solvent such as
dichloromethane (DCM).
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« Add oxalyl chloride (3.0 equiv.) dropwise at 0°C.[3] A catalytic amount of dimethylformamide
(DMF) can be added.

¢ Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]
* The reaction progress can be monitored by the cessation of gas evolution.

* Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to
yield the crude 3-iodo-4-methylbenzoyl chloride, which is often used immediately in the next
step without further purification.
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Caption: Workflow for the synthesis of Intermediate B.
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Intermediate C: 4-((4-Methylpiperazin-1-yl)methyl)-3-
(trifluoromethyl)aniline

This aniline derivative is a complex intermediate whose synthesis involves multiple steps,
including nitration, benzylic bromination, substitution with N-methylpiperazine, and final
reduction of the nitro group.

Experimental Protocol: Synthesis of Intermediate C

Step 1: Benzylic Bromination
¢ Dissolve 2-methyl-5-nitrobenzotrifluoride (1.0 equiv.) in carbon tetrachloride.

e Add N-bromosuccinimide (NBS) (1.05 equiv.) and a radical initiator such as 2,2'-azobis(2-
methylpropionitrile) (AIBN) (0.03 equiv.).[4]

o Reflux the mixture for 16-20 hours under nitrogen.[4]

o Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the residue to
obtain 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene.

Step 2: Nucleophilic Substitution

Dissolve the brominated intermediate (1.0 equiv.) in a solvent like DMF.

Add 1-methylpiperazine (1.1 equiv.) and a base such as diisopropylethylamine (DIPEA) (1.5
equiv.).[5]

Stir the mixture at room temperature for 1 hour.[5]

Perform an aqueous workup and extract the product with an organic solvent. Dry and
concentrate to yield 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine.

Step 3: Nitro Group Reduction

 Dissolve the nitro compound (1.0 equiv.) in a solvent mixture such as methanol and water.[5]

e Add a reducing agent like sodium dithionite (Na2S204) (3.0-4.0 equiv.).[5]
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 Stir the reaction at room temperature for 1 hour.[5]

» Extract the product, dry the organic layer, and concentrate to afford the final aniline

intermediate C.

Data Summary: Synthesis of Intermediate C
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Step Transfor Reagents Solvent °C) Time (h) Yield (%)
mation
Benzylic
1 Brominatio NBS, AIBN  CCla Reflux 16 ~72
n
1-
Substitutio Methylpipe
2 ) DMF RT 1 ~91
n razine,
DIPEA
Nitro Methanol/H
3 . Naz2S20a4 1 ~86
Reduction 20

(Yields are approximate and can vary based on reaction scale and purification methods).[5][6]

Final Assembly of Ponatinib

The final steps involve the coupling of the three intermediates. First, an amide bond is formed

between Intermediate B and Intermediate C. This is followed by a Sonogashira coupling with

Intermediate A to yield Ponatinib.

Experimental Protocol: Final Assembly

Step 1: Amide Bond Formation

» Dissolve Intermediate C (1.0 equiv.) and a non-nucleophilic base like triethylamine (1.5

equiv.) in dichloromethane (DCM).[7]
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e Cool the solution to 0-5°C and add a solution of Intermediate B (1.05 equiv.) in DCM
dropwise.[7]

e Stir the mixture at room temperature for 1-2 hours.[7]

e Wash the reaction mixture with water and brine, then dry the organic layer and concentrate
to obtain the amide intermediate: N-(4-((4-methylpiperazin-1-yl)methyl)-3-
(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide.

Step 2: Sonogashira Coupling

o Combine the amide intermediate (1.0 equiv.), Intermediate A (1.2 equiv.), a palladium
catalyst (e.g., Pd(OAc)2 with a suitable ligand), and copper(l) iodide in a solvent mixture like
agueous sodium dodecyl sulfate (SDS) and cyclopentyl methyl ether (CPME).[3]

e Add a base such as triethylamine (3.0 equiv.) and heat the mixture to 70°C under an argon
atmosphere for 16 hours.[3]

 After cooling, perform an aqueous workup and extract the product.
» Purify the crude product by column chromatography or recrystallization to obtain Ponatinib.

This comprehensive guide provides a foundation for the synthesis of Ponatinib intermediates.
Researchers should adapt these protocols based on their specific laboratory conditions and
safety procedures. All reactions should be performed in a well-ventilated fume hood with
appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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